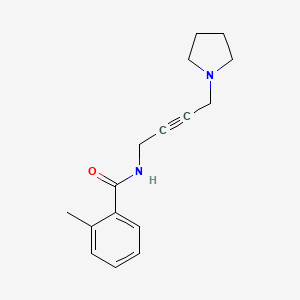

2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide

Description

2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide is a benzamide derivative characterized by a methyl-substituted benzoyl group linked to a pyrrolidine-containing alkyne chain.

Propriétés

IUPAC Name |

2-methyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O/c1-14-8-2-3-9-15(14)16(19)17-10-4-5-11-18-12-6-7-13-18/h2-3,8-9H,6-7,10-13H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJLTROEQRFEPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC#CCN2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Attachment of the Alkyne Chain: The alkyne chain is introduced via coupling reactions, such as Sonogashira coupling, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

Formation of the Benzamide Core: The benzamide core is formed through the reaction of a benzoyl chloride with an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Types of Reactions

2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The alkyne chain can be oxidized to form diketones or carboxylic acids.

Reduction: The alkyne can be reduced to form alkanes or alkenes.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under acidic or basic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.

Major Products

Oxidation: Formation of diketones or carboxylic acids.

Reduction: Formation of alkanes or alkenes.

Substitution: Formation of halogenated benzamides.

Applications De Recherche Scientifique

2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

Biological Studies: It is used to study the interactions of small molecules with biological targets, such as enzymes and receptors.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules.

Mécanisme D'action

The mechanism of action of 2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and alkyne chain contribute to its binding affinity and specificity. The compound may inhibit or activate its target by mimicking natural substrates or by binding to allosteric sites.

Comparaison Avec Des Composés Similaires

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in KOR Antagonist Development

The compound shares structural motifs with clinically studied KOR antagonists, such as JNJ-67953964 (CERC-501) and PF-04455242 , which are also benzamide derivatives or contain pyrrolidine moieties (Table 1).

Table 1: Structural and Functional Comparison

Key Observations :

Pharmacological and Selectivity Profiles

Receptor Selectivity

- PF-04455242 : Shows moderate selectivity for KOR but exhibits partial agonist activity at μ-opioid receptors at high concentrations .

- 2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide : Inferred to prioritize KOR selectivity due to structural alignment with JNJ-67953964, though experimental data are lacking.

Duration of Action

- BTRX-335140: Designed for a "medication-like" duration (hours) versus older antagonists like norBNI, which block KOR for weeks .

- Target Compound: The alkyne chain may reduce brain retention compared to norBNI’s long-acting effects, but this requires validation .

Activité Biologique

2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of 2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide is , with a molecular weight of approximately 266.341 g/mol. The compound features a pyrrolidine ring, which is known for its role in enhancing the biological activity of various drugs.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas, including:

-

Anticancer Activity :

- Studies have indicated that compounds with similar structural motifs exhibit significant inhibitory effects on various cancer cell lines. For instance, the compound's ability to induce multipolar mitosis in centrosome-amplified cancer cells suggests a potential mechanism for its anticancer activity .

- A recent study highlighted that derivatives of benzamide, particularly those targeting the HSET (KIFC1) protein, demonstrated micromolar inhibition in vitro, leading to cell death in specific cancer types .

- Enzyme Inhibition :

- Cellular Mechanisms :

Table 1: Summary of Biological Activities

| Activity Type | Mechanism/Target | Reference |

|---|---|---|

| Anticancer Activity | Inhibition of HSET | |

| Enzyme Inhibition | Kinesin Eg5 | |

| Apoptosis Induction | Caspase Activation |

Case Study: HSET Inhibition

In a study published in the Journal of Medicinal Chemistry, researchers reported on the synthesis and evaluation of various benzamide derivatives, including those structurally related to 2-methyl-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)benzamide. These compounds were shown to effectively inhibit HSET in vitro, leading to an increase in multipolar mitotic spindles in treated cancer cells. This finding underscores the potential of this compound in targeting cancers characterized by centrosome amplification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.